Kinase Selectivity Enhancement via Steric Clash Mechanism (Class-Level Inference)
The presence of a difluoromethoxy group on a pyrazole ring is directly linked to improved kinase selectivity. In the development of the EGFR C797S mutant inhibitor DS06652923, researchers explicitly stated that the difluoromethoxy group on the pyrazole ring enhanced kinase selectivity by inducing a steric clash with off-target kinases [1]. This is a class-level benefit derived from the specific stereoelectronic properties of the -OCF2H substituent on the pyrazole core.
| Evidence Dimension | Kinase Selectivity |
|---|---|
| Target Compound Data | Substantially improved selectivity profile compared to non-fluorinated or non-sterically hindered analogs [1] |
| Comparator Or Baseline | Compounds lacking the difluoromethoxy group (e.g., 4-methoxy-1H-pyrazole derivatives) would not induce the same steric clash [1] |
| Quantified Difference | Not quantified directly for this core, but the mechanism is attributed to the -OCF2H group [1] |
| Conditions | Kinase panel screening of DS06652923 and its analogs [1] |
Why This Matters
This mechanism provides a rational basis for selecting this core for kinase inhibitor projects where achieving high selectivity is paramount.
- [1] Kageji, H., et al. (2024). Discovery of a potent, selective, and orally available EGFR C797S mutant inhibitor (DS06652923) with in vivo antitumor activity. Bioorganic & Medicinal Chemistry, 111, 117862. View Source
